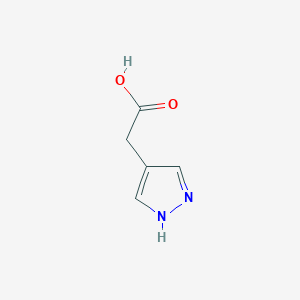

2-(1H-pyrazol-4-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWJTOHJADWQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of 2-(1H-pyrazol-4-yl)acetic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazole ring system is a quintessential example of such a "privileged scaffold," renowned for its versatile biological activities. Within this class of compounds, 2-(1H-pyrazol-4-yl)acetic acid, identified by its CAS number 934172-55-1 , serves as a critical building block for the synthesis of a diverse array of pharmacologically active agents.[1][2][3] This guide provides an in-depth technical overview of this valuable compound, from its synthesis and characterization to its application in the development of targeted therapies.

Core Molecular Attributes

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthetic chemistry and drug design.

| Property | Value | Source |

| CAS Number | 934172-55-1 | [2][3] |

| Molecular Formula | C₅H₆N₂O₂ | [2] |

| Molecular Weight | 126.11 g/mol | [2] |

| Appearance | White to off-white solid | |

| Storage | 2-8°C, sealed in a dry environment | [3] |

Synthesis and Mechanistic Rationale: A Step-by-Step Protocol

The synthesis of this compound and its derivatives often leverages the versatile Vilsmeier-Haack reaction to introduce a functional handle at the 4-position of the pyrazole ring. This formylation is a critical step, as the resulting aldehyde can be further elaborated into the desired acetic acid side chain.[1][4]

Experimental Protocol: Synthesis via a 4-Formylpyrazole Intermediate

This protocol outlines a common synthetic route to pyrazole-4-acetic acids, starting from a hydrazone.

Step 1: Formation of the Hydrazone An appropriate ketone is reacted with a hydrazine in a suitable solvent, such as ethanol with a catalytic amount of acetic acid, to form the corresponding hydrazone. This initial step is a classic condensation reaction, forming the N-N bond that will become part of the pyrazole ring.

Step 2: Vilsmeier-Haack Formylation The hydrazone is then subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as a formylating agent. This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) at the 4-position of the newly formed pyrazole ring. The choice of this reagent is strategic due to its effectiveness in formylating electron-rich heterocyclic systems.[1][4][5]

Step 3: Oxidation of the Aldehyde The resulting 4-formylpyrazole is oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate or Jones reagent. This step is crucial for converting the aldehyde into the carboxylic acid moiety of the final product.

Step 4: Esterification (Optional) and Hydrolysis The carboxylic acid can be converted to its corresponding ester for purification or further modification. Subsequent hydrolysis of the ester under acidic or basic conditions yields the final this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: Protons on the pyrazole ring would appear as singlets or doublets in the aromatic region. The methylene protons of the acetic acid side chain would typically be a singlet, and the carboxylic acid proton would be a broad singlet, often far downfield.

-

¹³C NMR: The spectrum would show distinct signals for the carbons of the pyrazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C=N and C=C stretches from the pyrazole ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.

Applications in Drug Discovery: A Focus on Targeted Therapies

The pyrazole-4-acetic acid scaffold is a cornerstone in the design of molecules targeting a range of diseases, from inflammation to cancer.

Anti-inflammatory and Analgesic Agents

Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, famously exemplified by the COX-2 inhibitor Celecoxib.[1] The acetic acid moiety at the 4-position can mimic the carboxylic acid group of arachidonic acid, allowing these compounds to bind to the active site of cyclooxygenase enzymes.

Anticancer Therapeutics and Kinase Inhibition

A significant area of application for this compound is in the development of kinase inhibitors for cancer therapy. The pyrazole core can act as a bioisostere for other heterocyclic systems and can be readily substituted to optimize binding to the ATP-binding pocket of various kinases.

The EGFR/PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Pyrazole-containing compounds have been designed to inhibit key kinases within this pathway, such as EGFR, PI3K, and mTOR.[11][12][13] The this compound moiety can be elaborated into more complex structures that effectively block the activity of these kinases, leading to the induction of apoptosis in cancer cells.

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by pyrazole derivatives.

CRTh2 Receptor Antagonists

Derivatives of this compound have been identified as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2).[14][15][16] This receptor is involved in allergic inflammation, making its antagonists promising candidates for the treatment of asthma and other allergic diseases.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives. It is recommended to consult the Safety Data Sheet (SDS) for detailed information. In general, these compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a versatile and highly valuable building block in the arsenal of the medicinal chemist. Its robust synthetic accessibility and the diverse pharmacological activities of its derivatives underscore its importance in the ongoing quest for novel and effective therapeutics. From anti-inflammatory agents to targeted cancer therapies, the pyrazole-4-acetic acid scaffold continues to be a source of promising new drug candidates.

References

- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 2. chemscene.com [chemscene.com]

- 3. 934172-55-1|this compound|BLD Pharm [bldpharm.com]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades | Semantic Scholar [semanticscholar.org]

- 14. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists [ouci.dntb.gov.ua]

- 16. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-pyrazol-4-yl)acetic Acid

Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and presence in numerous FDA-approved drugs.[1][2][3] Its derivatives have demonstrated a wide pharmacological spectrum, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][4][5] The compound 2-(1H-pyrazol-4-yl)acetic acid is a key building block in the synthesis of more complex pharmaceutical agents. Its physicochemical properties are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to target engagement and metabolic stability. This guide provides a comprehensive analysis of these properties, offering both theoretical predictions and standardized experimental protocols for their determination, aimed at researchers and professionals in drug development.

Molecular Structure and Core Identifiers

A foundational understanding of a molecule begins with its structural and chemical identity.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 934172-55-1 | --INVALID-LINK--[6] |

| Molecular Formula | C₅H₆N₂O₂ | --INVALID-LINK--[7] |

| Molecular Weight | 126.11 g/mol | --INVALID-LINK--[7] |

| IUPAC Name | This compound | --INVALID-LINK--[7] |

| SMILES | C1=C(C=NN1)CC(=O)O | --INVALID-LINK--[6] |

| InChIKey | PXWJTOHJADWQQO-UHFFFAOYSA-N | --INVALID-LINK--[7] |

Ionization Constant (pKa): A Gatekeeper of Biological Activity

The pKa of a molecule is a critical parameter that dictates its ionization state at a given pH, which in turn influences its solubility, permeability, and target binding. For this compound, the carboxylic acid moiety is the primary acidic center.

Predicted pKa: A predicted pKa value for the carboxylic acid group is approximately 3.58 ± 0.10 .[8] This suggests that at physiological pH (around 7.4), the molecule will be predominantly in its deprotonated, carboxylate form.

Experimental Protocol: Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate method for the experimental determination of pKa values.[9][10]

Methodology:

-

Preparation of Solutions:

-

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11][12]

-

Titration Procedure:

-

Data Analysis:

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP): Balancing Solubility and Permeability

LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a compound's lipophilicity. This property is crucial for membrane permeability and oral absorption.

Computed LogP: The calculated LogP for this compound is 0.0368 .[6] This value suggests that the molecule is relatively hydrophilic, which may favor aqueous solubility but could present challenges for passive diffusion across biological membranes.

Aqueous Solubility: A Prerequisite for Efficacy

Adequate aqueous solubility is essential for a drug candidate to be absorbed and distributed throughout the body.[13]

Experimental Protocol: Kinetic Solubility Assay via the Shake-Flask Method

The shake-flask method is a common approach for determining kinetic solubility in early drug discovery.[14][15]

Methodology:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of the compound in DMSO.[14][16]

-

Incubation:

-

Separation of Undissolved Compound:

-

Filter the suspension using a solubility filter plate or centrifuge at high speed to pellet any precipitate.[15]

-

-

Quantification:

Caption: Workflow for kinetic solubility determination.

Melting Point: An Indicator of Purity and Stability

The melting point of a solid compound is a fundamental physical property that provides insights into its purity and crystal lattice energy.

Predicted Melting Point: Due to the lack of consistent experimental data for this compound, it is important to determine this property experimentally. For the related isomer, 2-(1H-Pyrazol-1-yl)acetic acid, a melting point of 171-172 °C has been reported.[8]

Experimental Protocol: Melting Point Determination by the Capillary Method

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.[17][18][19][20]

Methodology:

-

Sample Preparation:

-

Measurement:

-

Observation and Recording:

-

Record the temperature at which the first liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

The melting point is reported as a range.

-

Spectroscopic and Structural Data

Conclusion: A Profile of a Versatile Building Block

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The presented data, both computed and derived from established experimental protocols, offers a solid foundation for researchers in drug discovery and development. A thorough understanding and experimental validation of these properties are paramount for the successful progression of any drug candidate derived from this versatile pyrazole scaffold.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C5H6N2O2 | CID 20555351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(1H-Pyrazol-1-yl)acetic acid CAS#: 16034-48-3 [m.chemicalbook.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. enamine.net [enamine.net]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. thinksrs.com [thinksrs.com]

- 18. cdn.juniata.edu [cdn.juniata.edu]

- 19. jk-sci.com [jk-sci.com]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)acetic acid: A Versatile Scaffold in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a sought-after component in the design of novel therapeutic agents. Within this important class of heterocycles, 2-(1H-pyrazol-4-yl)acetic acid stands out as a particularly valuable building block. Its bifunctional nature, possessing both a reactive carboxylic acid handle and a versatile pyrazole core, allows for its facile incorporation into a wide array of molecular architectures. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapies.

Molecular Structure and Physicochemical Properties

This compound is a small molecule with the molecular formula C₅H₆N₂O₂ and a molecular weight of approximately 126.11 g/mol .[3][4] The molecule consists of a pyrazole ring substituted at the 4-position with an acetic acid moiety. The presence of both a hydrogen bond donor (the pyrazole N-H) and acceptor (the pyrazole nitrogen and the carbonyl oxygen), along with a carboxylic acid group, imparts a unique set of physicochemical properties that are advantageous for drug design.

The structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | PubChem[3] |

| Molecular Weight | 126.11 g/mol | PubChem[3] |

| CAS Number | 934172-55-1 | ChemScene[4] |

| SMILES | O=C(O)CC1=CNN=C1 | ChemScene[4] |

| InChIKey | PXWJTOHJADWQQO-UHFFFAOYSA-N | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 65.98 Ų | ChemScene |

| logP (calculated) | 0.0368 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of this compound can be achieved through a reliable and scalable two-step process starting from commercially available 4-iodopyrazole. This method provides a clear and efficient route to the target molecule, with each step amenable to straightforward purification and characterization, ensuring a self-validating workflow.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1H-pyrazol-4-yl)acetate

-

Rationale: This step introduces the acetic acid side chain in its ester-protected form via a palladium-catalyzed cross-coupling reaction. The use of an ethyl ester is advantageous as it is generally stable to the reaction conditions and can be readily hydrolyzed in the subsequent step.

-

Procedure:

-

To a solution of 4-iodopyrazole (1.0 eq) in a suitable solvent such as toluene or dioxane, add ethyl acetate (1.5 eq).

-

Add a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand, for example, a phosphine-based ligand like Xantphos.

-

Add a base, such as cesium carbonate (Cs₂CO₃), to the mixture.

-

The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield ethyl 2-(1H-pyrazol-4-yl)acetate.

-

Step 2: Hydrolysis of Ethyl 2-(1H-pyrazol-4-yl)acetate to this compound

-

Rationale: The final step involves the saponification of the ethyl ester to the desired carboxylic acid. This is a standard and high-yielding transformation.

-

Procedure:

-

Dissolve the purified ethyl 2-(1H-pyrazol-4-yl)acetate from Step 1 in a mixture of a suitable solvent like tetrahydrofuran (THF) or ethanol and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.

-

Stir the reaction mixture at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Once the reaction is complete, the organic solvent is removed under reduced pressure.

-

The aqueous solution is then acidified with a suitable acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to afford pure this compound.

-

Characterization Data

To ensure the identity and purity of the synthesized this compound, a comprehensive set of analytical data should be obtained.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid. The pyrazole protons typically appear as singlets in the aromatic region, while the methylene protons will be a singlet in the aliphatic region. The carboxylic acid proton will be a broad singlet at a downfield chemical shift.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show distinct signals for the two carbons of the pyrazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the pyrazole ring, the broad O-H stretch of the carboxylic acid, and the strong C=O stretch of the carbonyl group.

Caption: A schematic overview of the two-step synthesis of this compound.

Application in Drug Discovery: A Key Building Block for JAK Inhibitors

The this compound scaffold is a key component in the synthesis of a number of potent and selective kinase inhibitors, most notably in the development of Janus kinase (JAK) inhibitors.[5] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a central role in the immune response, hematopoiesis, and inflammation.[6][7] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.

A prominent example of the utility of a pyrazole-based scaffold is in the structure of Ruxolitinib, a potent inhibitor of JAK1 and JAK2.[5] Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera. While ruxolitinib itself does not contain the acetic acid moiety, its core pyrazole structure highlights the importance of this heterocycle in binding to the ATP-binding site of JAK kinases. The this compound provides a versatile platform for the synthesis of analogs and derivatives of such inhibitors, where the carboxylic acid can be used as a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate gene transcription.[6][7]

Caption: The canonical JAK-STAT signaling pathway, a key target for pyrazole-based inhibitors.

Conclusion

This compound is a molecule of significant interest to the drug discovery community. Its straightforward synthesis, well-defined molecular structure, and versatile chemical handles make it an ideal starting point for the development of novel therapeutics. Its demonstrated relevance as a core scaffold in the design of potent kinase inhibitors, particularly those targeting the JAK-STAT pathway, underscores its importance in the ongoing quest for more effective and selective medicines for a range of debilitating diseases. This guide has provided a foundational understanding of this key molecule, intended to empower researchers and scientists in their efforts to leverage its potential in the creation of next-generation therapies.

References

- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C5H6N2O2 | CID 20555351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PathWhiz [pathbank.org]

- 7. The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 2-(1H-pyrazol-4-yl)acetic acid

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-pyrazol-4-yl)acetic acid

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole moiety is a well-established pharmacophore present in a variety of approved drugs, valued for its diverse biological activities.[1] The acetic acid functional group provides a convenient handle for further chemical modifications, making this molecule a versatile starting material for the synthesis of more complex drug candidates.

A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective utilization in drug development. These parameters influence everything from reaction conditions and formulation development to bioavailability and shelf-life. This guide provides a comprehensive overview of the theoretical considerations and practical experimental protocols for the characterization of the .

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various environments.

| Property | Value (Computed) | Source |

| Molecular Formula | C₅H₆N₂O₂ | [2][3] |

| Molecular Weight | 126.11 g/mol | [2][3] |

| logP | -0.3 to 0.0368 | [2][3] |

| Topological Polar Surface Area (TPSA) | 65.98 Ų | [3] |

Note: The logP and TPSA values are computationally predicted and should be experimentally verified.

The predicted negative logP value suggests that this compound is a hydrophilic compound, which is consistent with the presence of the polar carboxylic acid and pyrazole functional groups.

pKa Determination

The acidity of both the carboxylic acid and the pyrazole ring will significantly influence the solubility and biological activity of the molecule. The pKa is the pH at which a functional group is 50% ionized.[4] For this compound, we can anticipate two pKa values: one for the carboxylic acid (pKa₁) and one for the pyrazole ring (pKa₂).

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH.

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.

-

Titration:

-

For the carboxylic acid pKa (pKa₁), titrate the solution with a standardized solution of 0.1 M NaOH.

-

For the pyrazole ring pKa (pKa₂), titrate a separate solution with a standardized solution of 0.1 M HCl.

-

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor affecting its absorption and bioavailability. Given its predicted hydrophilicity, this compound is expected to have some degree of aqueous solubility.

Aqueous Solubility

The aqueous solubility of this compound will be highly dependent on the pH of the solution due to its acidic and basic functional groups.

Experimental Protocol: pH-Dependent Aqueous Solubility

-

Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Equilibrium Solubility Determination:

-

Add an excess amount of this compound to a known volume of each buffer in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase.

-

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.

-

Data Presentation: Report the solubility in mg/mL or µg/mL at each pH.

| pH | Predicted Solubility Behavior | Rationale |

| < pKa₁ | Low | The carboxylic acid is protonated (neutral). |

| pKa₁ < pH < pKa₂ | High | The carboxylic acid is deprotonated (anionic), increasing solubility. |

| > pKa₂ | Moderate to High | The carboxylic acid is deprotonated, and the pyrazole ring may be protonated or deprotonated depending on its pKa, influencing overall charge and solubility. |

Solubility in Organic Solvents

Solubility in organic solvents is important for synthesis, purification, and formulation. The parent pyrazole ring is known to be more soluble in organic solvents than in water.[5]

Experimental Protocol: Organic Solvent Solubility

-

Solvent Selection: Choose a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO).

-

Equilibrium Solubility Determination: Follow the same procedure as for aqueous solubility, ensuring the vials are tightly sealed to prevent solvent evaporation.

-

Quantification: Use a validated analytical method compatible with the chosen organic solvents.

Chemical Stability

Assessing the chemical stability of a drug candidate is a mandatory step in pharmaceutical development. Forced degradation studies, as outlined in the ICH guidelines (Q1A), are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[1][6] The goal is to induce degradation to an extent of 5-20%.[1][2]

Forced Degradation Studies

A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), must be developed and validated before initiating forced degradation studies. This method should be able to separate the parent compound from all potential degradation products.

Experimental Workflow for Forced Degradation and Stability Studies

Caption: Workflow for Forced Degradation and Stability Studies.

Experimental Protocols for Forced Degradation

For each condition, a control sample (stored at 4°C in the dark) should be analyzed alongside the stressed samples.

-

Acidic Hydrolysis:

-

Dissolve the compound in 0.1 M HCl.

-

Heat the solution at an elevated temperature (e.g., 60-80°C) for a specified time.

-

Withdraw samples at various time points, neutralize with an equivalent amount of base, and analyze by HPLC.

-

Rationale: The pyrazole ring is generally stable to acid, but the carboxylic acid side chain could potentially undergo reactions under harsh acidic conditions.

-

-

Basic Hydrolysis:

-

Dissolve the compound in 0.1 M NaOH.

-

Maintain the solution at room temperature or slightly elevated temperature.

-

Withdraw samples, neutralize with an equivalent amount of acid, and analyze.

-

Rationale: Strong basic conditions can lead to deprotonation at C3 of the pyrazole ring, potentially leading to ring-opening.[7]

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Keep the solution at room temperature and protected from light.

-

Analyze samples at different time points.

-

Rationale: The pyrazole ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a controlled oven.

-

Analyze samples at various time points.

-

Rationale: This assesses the intrinsic thermal stability of the molecule.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Analyze both the exposed and control samples.

-

Rationale: Many heterocyclic compounds are light-sensitive.

-

Potential Degradation Pathways

Based on the known chemistry of pyrazoles and carboxylic acids, potential degradation pathways include:

-

Decarboxylation: Loss of CO₂ from the acetic acid side chain, particularly under thermal stress.

-

Oxidation: Formation of N-oxides on the pyrazole ring or hydroxylation of the ring.

-

Ring Opening: Under harsh basic conditions, the pyrazole ring may be susceptible to cleavage.

-

Polymerization/Condensation: Under certain stress conditions, intermolecular reactions could occur.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the . While specific experimental data for this compound is not widely available, the protocols and theoretical considerations presented here offer a robust starting point for any researcher or drug development professional. A thorough characterization of these fundamental properties is an indispensable step in advancing this promising molecule through the drug discovery and development pipeline. The experimental data generated from these studies will guide formulation strategies, define storage conditions, and ensure the overall quality and safety of any potential drug product.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. youtube.com [youtube.com]

- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www1.udel.edu [www1.udel.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scispace.com [scispace.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Discovery and History of Pyrazole Acetic Acid Derivatives

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents.[1] This guide provides a comprehensive exploration of the discovery and historical development of a key subclass: pyrazole acetic acid derivatives and their close analogs. We trace the journey from the foundational synthesis of the pyrazole ring to the rational design of highly selective anti-inflammatory drugs. This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthetic evolution, mechanistic insights, and pharmacological significance of these compounds. By explaining the causality behind experimental choices and detailing self-validating protocols, this guide aims to be an authoritative resource grounded in the primary scientific literature.

The Dawn of Pyrazole Chemistry: From Knorr to Modern Synthesis

The history of pyrazole acetic acids is intrinsically linked to the discovery of the pyrazole ring itself. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883.[2] Knorr's seminal work involved the condensation reaction of a β-ketoester (ethyl acetoacetate) with a hydrazine (phenylhydrazine), a reaction now famously known as the Knorr Pyrazole Synthesis .[3][4] This reaction was revolutionary for its time, providing a straightforward and high-yielding route to a stable, aromatic heterocyclic system.[3]

The initial reaction between a 1,3-dicarbonyl compound and a hydrazine is remarkably efficient, driven by the formation of the stable aromatic pyrazole ring after the loss of two water molecules.[3] The choice of a β-ketoester, as in one of Knorr's early variations, leads to the formation of a pyrazolone, a keto tautomer of a hydroxypyrazole, which is a critical intermediate for many early pyrazole-based drugs.[3]

The Knorr Pyrazole Synthesis: A Foundational Workflow

The enduring relevance of the Knorr synthesis lies in its robustness and versatility. The general workflow provides a logical pathway for constructing the core pyrazole scaffold, which can then be further functionalized.

The Rise of Pyrazole Derivatives as Anti-Inflammatory Agents

The therapeutic potential of pyrazole derivatives was recognized early, with the development of antipyrine, a pyrazolone derivative, in the 1880s.[5] However, the true breakthrough for this class of compounds came with the understanding of their anti-inflammatory mechanism. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) were known to be effective, but their mechanism remained elusive. This changed in 1971 when Sir John Vane discovered that aspirin and other NSAIDs inhibit the synthesis of prostaglandins.[6]

Prostaglandins are key mediators of inflammation, pain, and fever, and are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[7] The discovery of two distinct COX isoforms in the early 1990s was a watershed moment.[8]

-

COX-1 is a constitutive enzyme, meaning it is expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[8]

-

COX-2 is an inducible enzyme, its expression is dramatically increased at sites of inflammation.[8]

This dichotomy provided a clear therapeutic strategy: selectively inhibiting COX-2 could provide powerful anti-inflammatory effects while sparing the protective functions of COX-1, thus reducing the gastrointestinal side effects common to older, non-selective NSAIDs.[8] This hypothesis spurred a new era of rational drug design, with the pyrazole scaffold at its forefront.[9]

Mechanism of Action: Targeting the COX-2 Enzyme

The anti-inflammatory action of pyrazole acetic acid derivatives and their analogs is primarily due to their inhibition of the COX-2 enzyme.[7] By blocking COX-2, these drugs prevent the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[7]

Case Study: Lonazolac and the Quest for COX-2 Selectivity

Lonazolac is a non-steroidal anti-inflammatory drug (NSAID) that features the 1,3,4-trisubstituted pyrazole core.[10] While effective, it is a non-selective COX inhibitor, targeting both COX-1 and COX-2, which can lead to gastrointestinal side effects.[10] This has made Lonazolac an important lead compound for developing analogues with improved COX-2 selectivity.[10][11]

A key strategy in this effort has been the bioisosteric replacement of Lonazolac's carboxylic acid moiety with non-acidic functional groups.[10] The acidic nature of many traditional NSAIDs is associated with gastric irritation. By replacing this group, researchers aim to enhance COX-2 selectivity and reduce gastrointestinal toxicity.[10] Recent studies have explored creating chalcone, carboxamide, and other non-acidic analogues of Lonazolac.[12][13]

Comparative COX Inhibition Data

The success of modifying the Lonazolac scaffold is measured by in vitro assays determining the 50% inhibitory concentration (IC₅₀) against COX-1 and COX-2. The ratio of these values (Selectivity Index, SI = IC₅₀ COX-1 / IC₅₀ COX-2) provides a quantitative measure of selectivity.

| Compound | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index (SI) | Reference |

| Lonazolac | Non-selective | Non-selective | ~1 | [10][12] |

| Celecoxib | 15 | 0.04 | 375 | [14] |

| Indomethacin | 0.1 | 1.7 | 0.06 | [12] |

| Lonazolac Analogue 2a (Chalcone) | 1.3 | 0.158 | 8.22 | [12] |

| Lonazolac Analogue 2b (Chalcone) | 1.3 | 0.14 | 9.31 | [12] |

| Lonazolac Analogue 7a (Carboxamide) | 1.4 | 0.19 | 7.36 | [12] |

| Data compiled from multiple sources. Note that IC₅₀ values can vary based on assay conditions. |

Detailed Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a standard, self-validating method to determine the COX-1 and COX-2 inhibitory activity of test compounds like pyrazole acetic acid derivatives.

Objective: To determine the IC₅₀ values of a test compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., Hematin, Glutathione)

-

Arachidonic Acid (Substrate)

-

Test Compounds (dissolved in DMSO)

-

Reference Inhibitors (e.g., Celecoxib, Indomethacin)

-

Prostaglandin E₂ (PGE₂) EIA Kit (for detection)

-

96-well microplates

-

Incubator, plate reader

Methodology:

-

Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Keep on ice.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the assay buffer and cofactors.

-

Inhibitor Addition & Pre-incubation:

-

Add serial dilutions of the test compounds (typically from 0.01 to 100 μM) to the wells. Use DMSO as a vehicle control. Include wells with the reference inhibitors.

-

Causality Insight: This step creates a concentration gradient to accurately determine the dose-response curve.

-

Add the enzyme (either COX-1 or COX-2) to each well.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Causality Insight: The addition of the natural substrate competes with the inhibitor, allowing for the measurement of inhibitory potency.

-

-

Incubation: Incubate the plate for a specific time (e.g., 10 minutes at 37°C) to allow for the production of PGE₂.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Quantification of Prostaglandin E₂:

-

Measure the amount of PGE₂ produced in each well using a competitive EIA (Enzyme Immunoassay) kit according to the manufacturer's instructions.

-

Self-Validation: The EIA kit includes standards and controls to ensure the accuracy and reproducibility of the quantification. The amount of PGE₂ produced is inversely proportional to the inhibitory activity of the test compound.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

-

Calculate the Selectivity Index (SI) by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

-

Beyond Acetic Acids: Diversification and Future Outlook

While the "acetic acid" moiety was a hallmark of early NSAIDs, the versatility of the pyrazole scaffold has allowed for extensive diversification. Many modern pyrazole-containing drugs are not strictly acetic acid derivatives but have evolved from the same foundational principles. The blockbuster drug Celecoxib (Celebrex) , a selective COX-2 inhibitor, is a 1,5-diarylpyrazole.[15][16] Its discovery by a team at Searle/Monsanto was a landmark in rational drug design and was directly inspired by the need for safer anti-inflammatory agents.[7][8] It was launched in 1998, marking the culmination of less than a decade of intense research following the discovery of the COX-2 enzyme.[7]

The pyrazole core is now recognized as a "privileged scaffold" in drug discovery, appearing in drugs targeting a wide range of conditions beyond inflammation, including cancer, viral infections, and neurological disorders.[1][17] Other notable examples include Difenamizole, an analgesic from the pyrazolone group, and Betazole, a histamine H2-receptor agonist historically used as a diagnostic agent.[18][19]

The future of pyrazole derivatives remains bright. Ongoing research focuses on:

-

Developing multi-target agents: Designing single molecules that can inhibit COX-2 and other inflammatory targets like 5-lipoxygenase (5-LOX) or modulate transcription factors like NF-κB.[5]

-

Improving pharmacokinetic profiles: Modifying the pyrazole scaffold to enhance absorption, distribution, metabolism, and excretion (ADME) properties.[10]

-

Exploring new therapeutic areas: Leveraging the synthetic tractability of the pyrazole ring to create libraries of compounds for screening against new biological targets.[20]

Conclusion

The journey of pyrazole acetic acid derivatives from a classic heterocyclic synthesis to highly targeted therapeutics exemplifies the power of medicinal chemistry. The initial discovery by Knorr provided a robust chemical foundation. The subsequent elucidation of the role of COX-1 and COX-2 in inflammation provided a clear biological target, paving the way for the rational design of safer and more effective drugs. The pyrazole scaffold, in its various forms, has proven to be remarkably adaptable, leading to numerous successful drugs. The principles learned from the history of these compounds—understanding reaction mechanisms, elucidating biological pathways, and pursuing structure-activity relationships—continue to guide and inspire the next generation of drug discovery professionals.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. jk-sci.com [jk-sci.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. COX-2 chronology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 14. tandfonline.com [tandfonline.com]

- 15. news-medical.net [news-medical.net]

- 16. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Difenamizole - Wikipedia [en.wikipedia.org]

- 19. Betazole - Wikipedia [en.wikipedia.org]

- 20. nbinno.com [nbinno.com]

A Deep Dive into the Spectroscopic Characterization of 2-(1H-pyrazol-4-yl)acetic acid

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(1H-pyrazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazole derivatives are known for a wide range of biological activities, making the precise elucidation of their structure paramount.[1][2] This document will serve as a comprehensive resource for researchers and scientists, offering not just raw data, but a detailed interpretation grounded in the principles of spectroscopic analysis.

Molecular Structure and Properties

This compound possesses the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol .[3][4] The structural integrity of this molecule, featuring a pyrazole ring substituted with an acetic acid moiety at the 4-position, is the foundation of its chemical and biological properties. The presence of both acidic (carboxylic acid) and basic (pyrazole ring) centers, along with hydrogen bond donors and acceptors, dictates its interactions in biological systems.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as DMSO-d₆, which is chosen for its ability to dissolve the polar analyte and to avoid obscuring key signals. The spectrum is typically recorded on a 300 or 500 MHz spectrometer. Key acquisition parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[5]

Data Interpretation: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H3/H5 (pyrazole ring) | ~7.5 - 8.0 | Singlet | 2H |

| CH₂ (acetic acid) | ~3.5 | Singlet | 2H |

| OH (carboxylic acid) | >10 (broad) | Singlet | 1H |

| NH (pyrazole ring) | >12 (broad) | Singlet | 1H |

-

Pyrazole Protons (H3/H5): Due to the symmetry of the 4-substituted pyrazole ring, the protons at positions 3 and 5 are chemically equivalent and are expected to appear as a single signal. Their downfield shift is attributed to the deshielding effect of the aromatic heterocyclic ring.

-

Methylene Protons (CH₂): The protons of the methylene group adjacent to the pyrazole ring and the carboxylic acid group will appear as a singlet.

-

Carboxylic Acid Proton (OH): This proton is acidic and its signal is typically broad and far downfield. Its chemical shift can be highly dependent on concentration and the solvent used.

-

Pyrazole NH Proton: The proton on the nitrogen of the pyrazole ring is also acidic and will appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is acquired on the same instrument as the ¹H NMR. A larger number of scans is typically required to achieve an adequate signal-to-noise ratio. Important parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.[5]

Data Interpretation: The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | ~170 - 180 |

| C3/C5 (pyrazole ring) | ~130 - 140 |

| C4 (pyrazole ring) | ~110 - 120 |

| CH₂ (acetic acid) | ~30 - 40 |

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

-

Pyrazole Carbons (C3/C5 and C4): The chemical shifts of the pyrazole ring carbons are characteristic of aromatic heterocyclic systems.

-

Methylene Carbon (CH₂): The aliphatic methylene carbon will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation: The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (carboxylic acid) | 2500-3300 (broad) | Stretching |

| N-H (pyrazole ring) | 3100-3300 (broad) | Stretching |

| C-H (aromatic) | ~3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=O (carboxylic acid) | 1700-1725 | Stretching |

| C=N, C=C (pyrazole ring) | 1400-1600 | Stretching |

-

O-H and N-H Stretching: The broad absorption bands for the carboxylic acid O-H and the pyrazole N-H stretching vibrations are characteristic and often overlap.

-

C=O Stretching: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is a clear indicator of the carboxylic acid carbonyl group.

-

Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, with Electrospray Ionization (ESI) being common for polar molecules like this compound. The sample is introduced into the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation: In positive ion mode ESI-MS, the molecular ion peak [M+H]⁺ would be expected at an m/z of 127.11. The fragmentation pattern can provide valuable structural information. A plausible fragmentation pathway could involve the loss of the carboxylic acid group.

Caption: Plausible fragmentation of this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides a self-validating system for its structural confirmation. The data presented and interpreted in this guide offer a robust framework for researchers working with this and related pyrazole derivatives. The convergence of data from these orthogonal analytical methods provides a high degree of confidence in the assigned structure, which is a critical step in any drug discovery and development pipeline.

References

- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 2. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C5H6N2O2 | CID 20555351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 2-(1H-pyrazol-4-yl)acetic Acid: An Experimental Protocol and Application Guide

Abstract

This comprehensive guide details a robust and reproducible experimental protocol for the synthesis of 2-(1H-pyrazol-4-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy commences with the widely accessible starting material, acetophenone, and proceeds through a multi-step sequence involving hydrazone formation, Vilsmeier-Haack cyclization to construct the core pyrazole-4-carbaldehyde intermediate, followed by reduction, chlorination, cyanation, and subsequent hydrolysis to yield the target molecule. This document provides not only a step-by-step methodology but also delves into the mechanistic rationale behind each transformation, offering insights for troubleshooting and optimization. The intended audience for this guide includes researchers, scientists, and professionals engaged in synthetic organic chemistry and pharmaceutical development.

Introduction

The pyrazole moiety is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs and biologically active compounds. The acetic acid functional group at the 4-position of the pyrazole ring provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug design. This compound, with its molecular formula C5H6N2O2[1], serves as a key precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, and various other therapeutic agents.

This application note outlines a reliable synthetic route, compiled from established chemical literature, to afford this compound in good overall yield. The chosen pathway emphasizes the use of common laboratory reagents and techniques, making it accessible to a broad range of synthetic chemistry laboratories.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a five-step sequence, as illustrated in the workflow diagram below. The key transformations include the formation of a hydrazone, a Vilsmeier-Haack reaction for the construction and formylation of the pyrazole ring, and a series of functional group interconversions to build the acetic acid side chain.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of Acetophenone Phenylhydrazone

This initial step involves the condensation of acetophenone with phenylhydrazine to form the corresponding hydrazone, which serves as the precursor for the pyrazole ring.

-

Materials:

-

Acetophenone

-

Phenylhydrazine

-

Methanol

-

Glacial Acetic Acid

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve acetophenone (0.05 mol) in methanol (50 mL).

-

Add phenylhydrazine (0.05 mol) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature, which should induce precipitation of the product.

-

Pour the mixture into cold water with stirring to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to afford pure acetophenone phenylhydrazone.

-

Step 2: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. In this protocol, it facilitates the cyclization of the hydrazone and the introduction of a formyl group at the 4-position of the newly formed pyrazole ring.[2][3][4]

-

Materials:

-

Acetophenone Phenylhydrazone (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃)

-

-

Procedure:

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (0.012 mol) dropwise to ice-cold, anhydrous DMF (10 mL) with constant stirring. This should be done in a flask equipped with a dropping funnel and a calcium chloride guard tube.

-

To this freshly prepared reagent, add acetophenone phenylhydrazone (0.004 mol) in small portions.

-

Stir the reaction mixture at 60-65 °C for 4 hours. Monitor the reaction's progress using TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with solid sodium bicarbonate until effervescence ceases.

-

The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from methanol will yield pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[2]

-

Step 3: Synthesis of (1,3-Diphenyl-1H-pyrazol-4-yl)methanol

The aldehyde functional group is reduced to a primary alcohol, which is a more suitable precursor for the subsequent chlorination step.

-

Materials:

-

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (from Step 2)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF) or Methanol

-

-

Procedure:

-

Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in THF or methanol in a round-bottom flask.

-

Cool the solution in an ice bath and add sodium borohydride in small portions with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (1,3-diphenyl-1H-pyrazol-4-yl)methanol.[5][6]

-

Step 4: Synthesis of 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole

The hydroxyl group is converted to a more reactive leaving group (chloride) to facilitate the subsequent nucleophilic substitution with cyanide.

-

Materials:

-

(1,3-Diphenyl-1H-pyrazol-4-yl)methanol (from Step 3)

-

Thionyl chloride (SOCl₂) or Methanesulfonyl chloride

-

Triethylamine (TEA) (if using methanesulfonyl chloride)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve (1,3-diphenyl-1H-pyrazol-4-yl)methanol in anhydrous DCM.

-

Cool the solution in an ice bath and add thionyl chloride dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole.[5][6]

-

Step 5: Synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)acetonitrile

The chloromethyl derivative undergoes nucleophilic substitution with sodium cyanide to introduce the nitrile functionality, which is the direct precursor to the carboxylic acid.

-

Materials:

-

4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole (from Step 4)

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole in DMF.

-

Add sodium cyanide to the solution and heat the reaction mixture to 70 °C for 16 hours.

-

After cooling, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(1,3-diphenyl-1H-pyrazol-4-yl)acetonitrile.[5][6]

-

Step 6: Synthesis of this compound

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. If the pyrazole nitrogen is protected (e.g., with a phenyl group as in this protocol), a deprotection step may be necessary depending on the desired final product. For the synthesis of the N-unsubstituted title compound, a deprotection step would be required, or a starting material without an N-substituent should be used. For the purpose of this protocol, we will describe the hydrolysis of the N-phenylated intermediate.

-

Materials:

-

2-(1,3-Diphenyl-1H-pyrazol-4-yl)acetonitrile (from Step 5)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Water

-

-

Procedure:

-

To 2-(1,3-diphenyl-1H-pyrazol-4-yl)acetonitrile, add a mixture of concentrated HCl and water.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and adjust the pH to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 2-(1,3-diphenyl-1H-pyrazol-4-yl)acetic acid.

-

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Expected Yield (%) |

| 1 | Acetophenone | Phenylhydrazine, Acetic Acid, Methanol | Acetophenone Phenylhydrazone | 85-95 |

| 2 | Acetophenone Phenylhydrazone | POCl₃, DMF | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 70-80 |

| 3 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | NaBH₄, THF/Methanol | (1,3-Diphenyl-1H-pyrazol-4-yl)methanol | 90-98 |

| 4 | (1,3-Diphenyl-1H-pyrazol-4-yl)methanol | SOCl₂, DCM | 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole | 80-90 |

| 5 | 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole | NaCN, DMF | 2-(1,3-Diphenyl-1H-pyrazol-4-yl)acetonitrile | 75-85 |

| 6 | 2-(1,3-Diphenyl-1H-pyrazol-4-yl)acetonitrile | Conc. HCl, H₂O | 2-(1,3-Diphenyl-1H-pyrazol-4-yl)acetic acid | 70-85 |

Mechanistic Insights

The core of this synthetic route is the Vilsmeier-Haack reaction. This reaction proceeds through the formation of an electrophilic chloroiminium ion, often called the Vilsmeier reagent, from the reaction of a substituted amide (DMF) with phosphorus oxychloride. This reagent then attacks the electron-rich double bond of the enamine tautomer of the hydrazone, leading to cyclization and subsequent formylation.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Conclusion

The protocol described in this application note provides a clear and effective pathway for the synthesis of this compound and its N-substituted derivatives. By starting from readily available materials and employing well-established synthetic transformations, this guide enables researchers to access this important building block for the development of novel chemical entities with potential therapeutic applications. The detailed procedural steps and mechanistic explanations are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. prezi.com [prezi.com]

- 4. 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (1339536-89-8) for sale [vulcanchem.com]

- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

Application Notes & Protocols: High-Purity Isolation of 2-(1H-pyrazol-4-yl)acetic acid

Abstract

2-(1H-pyrazol-4-yl)acetic acid is a pivotal heterocyclic building block in contemporary drug discovery and development. Its structural motif is integral to a variety of pharmacologically active agents, making its purity a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This document provides an in-depth guide for researchers and process chemists on the principal methods for purifying this compound. We will explore purification strategies based on the compound's inherent physicochemical properties, offering detailed, field-tested protocols for acid-base extraction, recrystallization, and column chromatography.

Introduction: The Imperative for Purity

In medicinal chemistry, the journey from a promising lead compound to a clinical candidate is paved with exacting standards, chief among them being chemical purity. Intermediates like this compound carry forward any impurities into subsequent synthetic steps. This can lead to the formation of undesired side products, complicate isolation and characterization of downstream compounds, and introduce potentially toxic or reactive species that can compromise biological assays and regulatory filings. Therefore, a robust and validated purification strategy is not merely a procedural step but a foundational pillar of successful drug development. This guide explains the "why" behind the "how," grounding each protocol in the chemical principles that ensure its efficacy and reproducibility.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the cornerstone of developing an effective purification strategy. The key lies in exploiting differences between the target compound and its impurities.

The structure of this compound features both a weakly basic pyrazole ring and an acidic carboxylic acid moiety. This amphoteric nature, combined with its polarity, dictates its behavior in various solvent and pH environments.

| Property | Data | Significance for Purification |

| Molecular Formula | C₅H₆N₂O₂[1][2][3] | Provides basic compositional information. |

| Molecular Weight | 126.11 g/mol [1][2][3] | Relevant for characterization and calculating molar equivalents. |

| Appearance | White to off-white crystalline solid | Visual indicator of purity; color may suggest residual impurities. |

| pKa (Predicted) | ~3.58 (for 2-(1H-Pyrazol-1-yl)acetic acid)[4] | The carboxylic acid group is the primary acidic center, making the molecule readily deprotonated by weak bases. This is the key to acid-base extraction.[5] |

| Solubility Profile | Limited solubility in water; soluble in polar organic solvents like ethanol, methanol, and acetone.[6] | The carboxylic acid group enhances aqueous solubility, especially in its salt form. Solubility in organic solvents is critical for chromatography and recrystallization solvent selection. |

Core Purification Methodologies

Based on the physicochemical profile, three primary purification techniques are recommended. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity level.

Method 1: Acid-Base Extraction

Principle of Separation: This technique is the workhorse for purifying carboxylic acids. It leverages the acidic proton of the carboxylic acid group. By treating an organic solution of the crude material with a mild aqueous base (e.g., sodium bicarbonate), the acidic this compound is converted into its water-soluble sodium salt (sodium 2-(1H-pyrazol-4-yl)acetate). Neutral or basic organic impurities remain in the organic layer and are thus separated. The purified acid is then recovered by acidifying the aqueous layer, causing it to precipitate out of the solution.[7][8][9]

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

-

Initial Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Mixing & Venting: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially , invert the funnel and vent frequently to release the pressure generated from CO₂ evolution.

-

Phase Separation: Allow the layers to separate fully. The aqueous layer (typically the bottom layer if using DCM, top if using ethyl acetate) contains the sodium salt of the desired product. Drain the aqueous layer into a clean Erlenmeyer flask.

-

Re-extraction: Add a fresh portion of saturated NaHCO₃ solution (approx. half the original volume) to the organic layer remaining in the funnel. Shake and vent as before. Separate and combine this second aqueous extract with the first. This ensures quantitative extraction of the acid.

-

Back-Wash: To remove any residual neutral impurities that may have been physically carried over, add a small volume of the fresh organic solvent (e.g., ethyl acetate) to the combined aqueous extracts. Shake gently, allow to separate, and discard the organic wash.

-

Precipitation: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH 2-3, check with pH paper). A white precipitate of the purified this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.

-

Drying: Dry the purified product under vacuum to a constant weight.

Workflow Diagram: Acid-Base Extraction

Caption: Workflow for purification via acid-base extraction.

Method 2: Recrystallization

Principle of Separation: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of most solids increases with temperature.[10][11] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Insoluble impurities can be filtered out of the hot solution, while soluble impurities will remain in the cold solvent (mother liquor) after the desired product has crystallized upon cooling.[12]

Experimental Protocol:

-

Solvent Selection: The choice of solvent is critical. For this compound, polar protic solvents are good starting points. Test small batches with solvents like water, ethanol, isopropanol, or solvent mixtures such as ethanol/water or ethyl acetate/heptane. The goal is to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid.

-

Heating: Heat the mixture on a hot plate with stirring. Add small portions of the solvent dropwise until the solid just dissolves completely at the boiling point. Avoid adding excess solvent, as this will reduce the final yield.

-

Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated receiving flask to prevent premature crystallization in the funnel.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-